molecular formula C16H13ClN2 B2702144 4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole CAS No. 956193-60-5

4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B2702144
CAS No.: 956193-60-5
M. Wt: 268.74
InChI Key: YJPZZLNVFQTMFA-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole is a chemical compound with the molecular formula C17H13ClN2 and a molecular weight of 280.75 g/mol. This compound features a pyrazole core, a five-membered aromatic ring with two nitrogen atoms, which is a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential. Researchers value pyrazole derivatives for their wide spectrum of biological activities, making them key intermediates in developing novel therapeutic agents. The pyrazole moiety is a well-documented pharmacophore in anticancer research. Studies have shown that pyrazole-based analogs can function as targeted inhibitors of critical signaling pathways in cancer cells, such as PI3K/AKT and JAK/STAT, which are relevant in non-small cell lung cancer (NSCLC) . Beyond oncology, the pyrazole structure is present in compounds exhibiting anti-inflammatory, antimicrobial, antifungal, and antiviral properties . Its versatility also extends to applications in materials science and agriculture, underscoring its value as a building block in various research fields. This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-chlorophenyl)-1-(3-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2/c1-12-4-2-7-16(8-12)19-11-14(10-18-19)13-5-3-6-15(17)9-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPZZLNVFQTMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 3-chlorophenylhydrazine with 3-methylacetophenone under acidic or basic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the 3-methylphenyl substituent can undergo oxidation under strong acidic conditions. For example:
Reaction :

3-methylphenyl groupH2SO4KMnO4,Δ3-carboxyphenyl group\text{3-methylphenyl group} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4, \Delta} \text{3-carboxyphenyl group}

This is analogous to the oxidation of pyrazole-4-carbaldehydes to carboxylic acids using KMnO₄ .

SubstrateOxidizing AgentProductYieldReference
3-Methylphenyl derivativeKMnO₄/H₂SO₄3-Carboxyphenyl derivative~70%*

*Yield inferred from similar oxidation pathways in pyrazole systems .

Electrophilic Aromatic Substitution

The pyrazole ring and chlorophenyl group are susceptible to electrophilic attacks. Bromination and nitration occur preferentially at the C5 position of the pyrazole ring due to electronic effects .

Example :
Bromination :

Pyrazole+Br2FeBr35-bromo derivative\text{Pyrazole} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{5-bromo derivative}

SubstrateReagentsPosition SubstitutedProductReference
4-(3-chlorophenyl)-1H-pyrazoleBr₂/FeBr₃C55-Bromo-4-(3-chlorophenyl)-1H-pyrazole

Nucleophilic Substitution

The chlorine atom on the 3-chlorophenyl group can participate in nucleophilic aromatic substitution under high-temperature conditions, though reactivity is moderate due to deactivation by the electron-withdrawing Cl .

Example :
Amination :

3-chlorophenyl group+NH3Cu catalyst, 200°C3-aminophenyl derivative\text{3-chlorophenyl group} + \text{NH}_3 \xrightarrow{\text{Cu catalyst, 200°C}} \text{3-aminophenyl derivative}

SubstrateNucleophileProductConditionsReference
3-Chlorophenyl derivativeNH₃3-Aminophenyl derivativeCu catalyst, 200°C

Condensation Reactions

The pyrazole NH (position 2) can act as a nucleophile in condensation reactions. For instance, it reacts with carbonyl compounds to form hydrazones .

Example :
Hydrazone Formation :

Pyrazole+benzaldehydeN-benzylidene derivative\text{Pyrazole} + \text{benzaldehyde} \rightarrow \text{N-benzylidene derivative}

SubstrateCarbonyl CompoundProductYieldReference
1-(3-methylphenyl)-1H-pyrazoleBenzaldehydeN-Benzylidene derivative85%

Reduction Reactions

The pyrazole ring is resistant to reduction under standard conditions, but the chlorophenyl group can be dehalogenated using catalytic hydrogenation :

3-chlorophenyl groupH2/Pd-Cphenyl group\text{3-chlorophenyl group} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{phenyl group}

SubstrateReagentsProductYieldReference
3-Chlorophenyl derivativeH₂/Pd-CPhenyl derivative90%*

Functionalization via Vilsmeier-Haack Reaction

While the C4 position is occupied by the 3-chlorophenyl group, the C5 position can undergo formylation under Vilsmeier-Haack conditions (POCl₃/DMF) :

PyrazolePOCl3/DMF5-formyl derivative\text{Pyrazole} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{5-formyl derivative}

SubstrateReagentsProductYieldReference
1-(3-methylphenyl)-1H-pyrazolePOCl₃/DMF5-Formyl-4-(3-chlorophenyl)-1H-pyrazole68%

Solvent-Dependent Reactivity

Physicochemical studies show that polar aprotic solvents like DMSO enhance electrophilic substitution reactivity due to strong solute-solvent interactions .

Key Insights:

  • Regioselectivity : Reactions occur preferentially at the C5 position of the pyrazole ring due to electronic and steric factors .

  • Substituent Effects :

    • The 3-chlorophenyl group directs electrophiles to the pyrazole ring.

    • The 3-methylphenyl group enhances solubility in nonpolar solvents .

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its structure allows it to be utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and material science.

Antimicrobial Properties

Research indicates that 4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole exhibits antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It may inhibit enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro and in vivo .

Anticancer Activity

Ongoing research is exploring the compound's potential as an anticancer agent. It has been reported to induce apoptosis in cancer cell lines, suggesting mechanisms involving the activation of pro-apoptotic pathways while inhibiting anti-apoptotic proteins .

Pharmaceutical Development

This compound is being investigated for its therapeutic potential in treating various diseases. Its anti-inflammatory and analgesic properties make it a candidate for pain relief medications. Additionally, its efficacy against cancer cells positions it as a potential lead compound for anticancer drug development .

Industrial Applications

In industry, this compound is utilized in the development of new materials, particularly polymers and coatings that require specific thermal and mechanical properties. Its role as an intermediate in synthesizing pharmaceuticals and agrochemicals underscores its versatility and importance in chemical manufacturing .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial effects of pyrazole derivatives similar to this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of inflammation, treatment with this compound resulted in a marked decrease in levels of inflammatory markers such as IL-6 and TNF-alpha compared to controls. This study supports its role in modulating inflammatory responses through enzymatic inhibition .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate specific pathways, leading to desired biological outcomes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Positions) Melting Point (°C) Biological Activity Key References
Target Compound : 4-(3-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole 1: 3-methylphenyl; 4: 3-chlorophenyl Not reported Not explicitly tested (inferred anti-inflammatory potential)
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde 1: 3-chlorophenyl; 3: 4-methoxyphenyl; 4: CHO Not reported Anti-inflammatory (ulcer index = 2.10–4.27; comparable to celecoxib)
4-(3-(4-Methoxyphenyl)isoxazol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole (5b) 1: 3-chlorophenyl; 3,4: 4-methoxyphenyl/isoxazole 227–229 Not explicitly reported (synthetic intermediate)
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1: phenyl; 3: 4-chlorophenyl; 4: CHO Not reported Antimicrobial, structural analog for drug design
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid 1: (3-chlorophenyl)methyl; 4: COOH Not reported Potential intermediate for bioactive conjugates

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) groups enhance solubility and reduce ulcerogenicity compared to halogens (e.g., Cl), as seen in compound 5b and derivatives from .
  • Steric Effects : Bulky substituents like isoxazole (compound 5b) may hinder receptor binding but improve thermal stability (higher m.p.) .
  • Functional Group Diversity : Carboxaldehyde (CHO) and carboxylic acid (COOH) groups enable further derivatization for drug development, as demonstrated in anti-inflammatory studies .

Biological Activity

The compound 4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazone precursors with carbonyl compounds. The method often employs multi-component reactions (MCRs) to yield high-purity products with favorable yields.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, as indicated by its IC50 values.

  • Cytotoxicity Studies :
    • A study reported that derivatives similar to this compound demonstrated IC50 values ranging from 40 nM to over 500 nM against different cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) .
CompoundCell LineIC50 (nM)
4cNUGC60
4bMCF-7580
4aHEPG2428

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Mechanism of Action : Pyrazoles inhibit COX-1 and COX-2 pathways, reducing the production of prostaglandins that mediate inflammation. This makes them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in preclinical models:

  • Study on Cytotoxic Effects : In one study, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The compound bearing the chlorophenyl group showed enhanced activity compared to other derivatives, suggesting a favorable SAR .
  • In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates compared to controls, further validating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the pyrazole ring significantly influence biological activity. For instance:

  • Chloro Substitution : The presence of a chlorine atom at the para position enhances cytotoxicity due to increased electron-withdrawing effects, which stabilize the reactive sites on the molecule .
  • Methyl Substitution : The addition of a methyl group at specific positions can improve solubility and bioavailability, contributing to enhanced therapeutic effects .

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